molecular formula C19H28N2O5S B12475844 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B12475844
M. Wt: 396.5 g/mol
InChI Key: ZVRWNYUZFOTPAM-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxy group, and a tetrahydrofuran moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the methoxy group, and the attachment of the tetrahydrofuran moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylcarbonyl)-4-methoxybenzenesulfonamide: Lacks the tetrahydrofuran moiety, which may affect its biological activity and chemical properties.

    4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: Does not contain the azepane ring, potentially altering its reactivity and applications.

    3-(azepan-1-ylcarbonyl)benzenesulfonamide: Missing both the methoxy group and the tetrahydrofuran moiety, which could impact its overall functionality.

Uniqueness

The uniqueness of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C19H28N2O5S/c1-25-18-9-8-16(27(23,24)20-14-15-7-6-12-26-15)13-17(18)19(22)21-10-4-2-3-5-11-21/h8-9,13,15,20H,2-7,10-12,14H2,1H3

InChI Key

ZVRWNYUZFOTPAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)N3CCCCCC3

Origin of Product

United States

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